molecular formula C11H16N5O6P B12929827 N6-Methyl-deoxy-adenosine-5'-monophosphate CAS No. 53696-69-8

N6-Methyl-deoxy-adenosine-5'-monophosphate

Cat. No.: B12929827
CAS No.: 53696-69-8
M. Wt: 345.25 g/mol
InChI Key: MGKYNCZAQIZDCV-XLPZGREQSA-N
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Description

Historical Perspectives on its Identification and Academic Significance

The history of N6-Methyl-deoxy-adenosine-5'-monophosphate is intrinsically linked to the discovery of its corresponding base, 6mA.

Initial Discovery: The 6mA base was first identified in the DNA of Bacterium coli in the 1950s. nih.gov For decades, it was primarily studied in the context of prokaryotic biology, particularly its role in restriction-modification systems that protect bacteria from foreign DNA. nih.govnih.gov

Revival of Interest: The field was revitalized with two key developments. First, the discovery of enzymes like FTO and ALKBH5 that could remove the methyl group from N6-methyladenosine (m6A) in RNA demonstrated that adenine (B156593) methylation was a reversible and dynamic regulatory process. nih.govepigenie.com This spurred investigation into whether similar dynamics applied to 6mA in DNA. Second, the advent of highly sensitive, high-throughput detection methods allowed for the confirmation and mapping of 6mA in eukaryotic genomes, where its presence is much scarcer. nih.govnih.gov

Academic Significance: The academic significance of this compound lies in its role as a tool and a subject in the ongoing exploration of 6mA. In its triphosphate form, it is used to study the mechanisms of DNA polymerases and DNA repair. trilinkbiotech.com As a monophosphate, it is used in techniques like methylated DNA immunoprecipitation (MeDIP) to isolate DNA fragments containing the 6mA mark for further analysis. mdpi.com The ongoing debate about the true origin, abundance, and function of 6mA as a heritable epigenetic mark in mammals remains a significant and active area of research. nih.gov

Table 2: Key Enzymes Involved in Adenine N6-Methylation
ProcessEnzyme ClassTargetKey Enzymes (Examples in Mammals)
Methylation (Writers)MethyltransferaseRNA (m6A)METTL3, METTL14, WTAP complex. frontiersin.org
DNA (6mA)METTL3 (implicated in damage response). biorxiv.org
Demethylation (Erasers)DemethylaseRNA (m6A)FTO, ALKBH5. epigenie.comfrontiersin.org
DNA (6mA)ALKBH1. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53696-69-8

Molecular Formula

C11H16N5O6P

Molecular Weight

345.25 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O6P/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(22-8)3-21-23(18,19)20/h4-8,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

MGKYNCZAQIZDCV-XLPZGREQSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)O

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways of N6 Methyl Deoxy Adenosine 5 Monophosphate

De Novo Synthetic Routes and Precursors

Strictly speaking, there is no direct de novo synthesis pathway that produces N6-Methyl-deoxy-adenosine-5'-monophosphate from simple precursor molecules. Instead, its existence in the cellular nucleotide pool is a result of the modification of its precursor, deoxyadenosine (B7792050) monophosphate (dAMP), or through salvage mechanisms.

Relationship to Adenosine (B11128) Monophosphate (AMP) and Deoxyadenosine Monophosphate (dAMP) Synthesis

The journey to m6dAMP begins with the classical de novo purine (B94841) synthesis pathway, a highly conserved and energy-intensive process that builds the purine ring from simpler molecules like ribose-5-phosphate, amino acids (glycine, glutamine, aspartate), and one-carbon units from tetrahydrofolate. nih.govnih.govyoutube.com This pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the first fully formed purine nucleotide. youtube.commdpi.com

From IMP, the synthesis of adenosine monophosphate (AMP) proceeds in two steps. Subsequently, AMP is phosphorylated to adenosine diphosphate (B83284) (ADP), which is then acted upon by the enzyme ribonucleotide reductase to produce deoxyadenosine diphosphate (dADP). Finally, dADP is phosphorylated to form deoxyadenosine triphosphate (dATP), a direct precursor for DNA synthesis, or dephosphorylated to yield deoxyadenosine monophosphate (dAMP). wikipedia.org It is this dAMP molecule that serves as the primary substrate for methylation to form m6dAMP, although the precise timing and enzymatic players for methylation at the monophosphate level in a de novo context are not well-defined. More commonly, methylation occurs at the DNA level post-incorporation or the modified nucleoside is salvaged.

Purine Salvage Pathways and Interconversion Dynamics

Purine salvage pathways are a critical and energy-efficient means for the cell to recycle purine bases and nucleosides generated from the degradation of DNA and RNA. researchgate.net These pathways are considered the primary source of genomic N6-methyldeoxyadenosine (6mA). researchgate.netnih.gov

Incorporation from Ribo-N6-Methyladenosine via Nucleotide Salvage Pathway

A significant source of genomic 6mA originates from the salvage of N6-methyladenosine (m6A), which is an abundant modification in various RNA molecules. nih.gov During RNA turnover, m6A-containing RNA is degraded, releasing the m6A nucleoside. This free ribo-N6-methyladenosine can then enter the purine salvage pathway. nih.govnih.gov Within this pathway, it is processed and converted into a form that can be incorporated into DNA. researchgate.net This involves enzymatic steps that likely include the conversion of the ribose sugar to deoxyribose and subsequent phosphorylation to N6-methyl-deoxyadenosine triphosphate (m6dATP), which can then be used by DNA polymerases. nih.gov Studies have shown that treating cells with exogenous m6A leads to an increase in genomic 6mA levels, supporting this salvage and incorporation model. nih.gov

Misincorporation by DNA Polymerases in Genomic DNA

The direct incorporation of the modified nucleotide during DNA replication or repair is a key mechanism for the presence of 6mA in DNA. nih.govnih.gov This process is often described as a "misincorporation" because it involves a non-canonical nucleotide. The substrate for this reaction is N6-methyl-deoxyadenosine-5'-triphosphate (m6dATP). nih.govjenabioscience.com Research indicates that the bulk of genomic 6mA arises from this polymerase-dependent incorporation rather than from the direct methylation of adenine (B156593) already within the DNA strand. researchgate.netnih.gov

Several DNA polymerases have been implicated in this process. For instance, DNA polymerase λ, which is primarily involved in the non-homologous end joining (NHEJ) DNA repair pathway, has been identified as one of the major polymerases responsible for the accumulation of 6mA in the genome. nih.gov This suggests that the incorporation of m6dAMP may be particularly active during DNA repair activities. nih.gov

Adenosine Kinase-Mediated Exchange Reactions in Nucleotide Metabolism

Adenosine kinase (ADK) is a key enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to generate AMP. This action is crucial for maintaining the balance of adenosine and adenine nucleotides in the cell. While its primary substrate is adenosine, ADK can also act on adenosine analogs. In the context of N6-methyladenosine salvage, after the m6A nucleoside is recovered from RNA degradation and potentially converted to N6-methyldeoxyadenosine, a kinase is required to phosphorylate it to N6-methyl-deoxyadenosine-5'-monophosphate (m6dAMP). This phosphorylation step is essential for trapping the nucleoside within the cell and priming it for further phosphorylation to the triphosphate level (m6dATP), making it available for incorporation into DNA.

Enzymatic Deamination and Degradation Mechanisms

The levels of modified nucleotides like m6dAMP are tightly controlled, in part through degradation pathways. Enzymatic deamination is a primary mechanism for metabolizing and recycling these compounds. In this process, the methylamino group at the C6 position of the purine ring is removed and replaced with a carbonyl group.

In bacteria, enzymes capable of this reaction have been identified. For example, the enzyme Bsu06560 from Bacillus subtilis has been shown to effectively deaminate the nucleoside N6-methyladenosine to inosine. nih.govnih.gov While this acts on the nucleoside level, it is a key step in metabolizing the modified base. Other enzymes, such as one from Bacillus halodurans (Bh0637), have been identified as N6-methyladenine deaminases, which act on the free base, converting it to hypoxanthine (B114508). salilab.org These deamination reactions prevent the excessive accumulation of the methylated purine and channel it back into the general purine pool as inosine or hypoxanthine, which can then be used in either salvage or catabolic pathways. nih.gov

Data Tables

Table 1: Key Enzymes in m6dAMP Metabolism

Enzyme Function Pathway Substrate(s) Product(s)
DNA Polymerase λ Incorporates m6dATP into DNA Purine Salvage / DNA Repair m6dATP, DNA template DNA with m6dAMP
Adenosine Kinase (ADK) Phosphorylates adenosine and its analogs Purine Salvage N6-methyldeoxyadenosine This compound
Bsu06560 Deaminates N6-methyladenosine Degradation/Metabolism N6-methyladenosine Inosine
Bh0637 Deaminates N6-methyladenine Degradation/Metabolism N6-methyladenine Hypoxanthine

Role of N6-Methyl-AMP/dAMP Aminohydrolase (ADAL1/MAPDA)

A key enzyme in the catabolism of N6-methylated adenosine monophosphates is N6-Methyl-AMP/dAMP Aminohydrolase, also known as adenosine deaminase-like protein 1 (ADAL1) or MAPDA. uniprot.orgnih.gov This enzyme is responsible for the hydrolytic deamination of N6-methyl-AMP to inosine monophosphate (IMP) and methylamine. uniprot.orgnih.gov It is understood to play a critical role in the catabolism of cytosolic N6-methyl-AMP that originates from the degradation of messenger RNA (mRNA) containing the N6-methyladenine (m6A) modification. uniprot.orgnih.gov

ADAL1/MAPDA is considered part of a multilayered molecular protection system that prevents the accumulation and subsequent salvage of N6-methyl-AMP. nih.gov By converting N6-methyl-AMP to IMP, the enzyme prevents its potential re-phosphorylation to N6-methyl-ATP, which could otherwise be misincorporated into newly synthesized RNA. nih.govnih.gov This function is conserved between plants (Arabidopsis) and humans, highlighting its fundamental importance in cellular metabolism. nih.gov While much of the research has focused on the RNA-derived N6-methyl-AMP, ADAL1 is proposed to act in concert with MTH1 to also process DNA-derived N6-methyl-dAMP. researchgate.netconsensus.app

Conversion to Inosine Monophosphate (IMP) and Deoxyinosine Monophosphate (dIMP)

The primary catalytic function of ADAL1/MAPDA is the conversion of N6-methylated adenosine monophosphates into their corresponding inosine monophosphates. Specifically, it catalyzes the following reactions:

N6-methyl-AMP → Inosine Monophosphate (IMP) + Methylamine uniprot.orgnih.gov

N6-methyl-dAMP → Deoxyinosine Monophosphate (dIMP) + Methylamine researchgate.net

This conversion is a crucial step in the purine salvage pathway. By transforming the methylated nucleotide into the canonical purine nucleotide IMP (or dIMP), the cell can channel it back into general metabolic pathways. researchgate.net IMP and dIMP are central intermediates in purine metabolism and can be utilized for the synthesis of other purine nucleotides, such as adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), and their deoxy counterparts. The deamination reaction catalyzed by ADAL1/MAPDA effectively removes the methyl group from the purine ring system, thereby detoxifying the potentially disruptive methylated nucleotide and salvaging the purine base for reuse. researchgate.netnih.gov

Substrate Specificity and Catalytic Mechanisms of Related Deaminases

The adenosine deaminase family of enzymes displays a wide range of substrate specificities, with different members specialized for deaminating nucleosides, nucleotides, or their methylated forms. Humans, for instance, possess several adenosine deaminases, including ADA1/2, AMPD1-3, and ADAL1/MAPDA, each with distinct substrate preferences. nih.gov

ADAL1/MAPDA : This enzyme is highly specific for N6-methyl-AMP. nih.govbiorxiv.org For example, the Arabidopsis homolog of MAPDA is highly specific for N6-methyl-AMP and does not effectively act on adenosine, AMP, N6-methyladenosine, or N6-methyl-ATP. nih.govbiorxiv.org Human ADAL1 has also been shown to hydrolyze various N6- and O6-substituted purine nucleotides. nih.gov

AMP Deaminases (AMPDs) : These enzymes specifically target AMP, converting it to IMP and ammonia. They are generally inhibited by N6-methyl-AMP, indicating that while the methylated form can bind to the active site, it is not efficiently processed. nih.gov

Adenosine Deaminases (ADAs) : These enzymes, such as human ADA2, primarily act on the nucleoside adenosine. nih.gov Their ability to deaminate phosphorylated or N6-methylated substrates is significantly lower. For example, the snail Helix pomatia AMP deaminase (HPAMPD) can deaminate AMP, adenosine, and N6-methyl-AMP, but its preference is clearly for AMP, followed by adenosine, and it shows significantly reduced activity towards N6-methyl-AMP. nih.govbiorxiv.org

The catalytic mechanism of these deaminases generally involves a zinc ion cofactor in the active site that activates a water molecule for the hydrolytic attack on the C6 position of the purine ring. The substrate specificity is determined by the specific amino acid residues that form the substrate-binding pocket. nih.gov In nucleotide deaminases like ADAL1 and AMPD, there are specific residues that recognize and bind the phosphate (B84403) group, a feature absent in nucleoside-specific deaminases like ADA. nih.govbiorxiv.org The ability of ADAL1 to accommodate the methyl group on the N6-amino group distinguishes it from AMPD, which is hindered by this substitution.

Enzyme FamilyPrimary Substrate(s)Relative Activity on N6-methyl-dAMPKey Role
ADAL1/MAPDA N6-methyl-AMP, N6-methyl-dAMP researchgate.netuniprot.orgHighCatabolism of methylated AMP/dAMP from nucleic acid turnover. nih.gov
AMPD AMPLow (inhibitory)Regulation of cellular energy charge. nih.gov
ADA Adenosine, DeoxyadenosineVery Low/NonePurine nucleoside salvage. nih.gov
MTH1 N6-methyl-dATP, oxidized purine dNTPsHigh (hydrolysis to monophosphate)Sanitization of the nucleotide pool. researchgate.netwhiterose.ac.uk

Iii. Regulatory Roles and Biological Functions of N6 Methyl Deoxy Adenosine 5 Monophosphate

Involvement in DNA Methylation and Epigenetic Regulation

N6-Methyl-deoxy-adenosine-5'-monophosphate is intrinsically linked to DNA methylation, a crucial epigenetic mechanism that governs gene expression without altering the underlying DNA sequence. This process involves the addition of a methyl group to DNA, which can influence how genes are read and expressed.

This compound serves as the precursor for the incorporation of N6-methyladenine (6mA) into the DNA strand. trilinkbiotech.comapexbt.com Historically, 6mA has been recognized as a prevalent DNA modification in prokaryotes, where it plays a role in the restriction-modification system, protecting the host DNA from foreign invaders. thegreerlab.comnih.gov However, recent advancements in detection methods have revealed the presence and significance of 6mA in the genomes of various eukaryotes, establishing it as a new and important epigenetic mark. epigenie.comwustl.edunih.gov

The presence of 6mA in eukaryotic DNA is no longer a subject of debate, with studies confirming its existence in organisms ranging from unicellular eukaryotes like green algae and ciliates to multicellular organisms such as fruit flies (Drosophila melanogaster) and nematodes (Caenorhabditis elegans). thegreerlab.comnih.gov The levels of 6mA in these organisms are generally lower than the more extensively studied 5-methylcytosine (B146107) (5mC), another key epigenetic mark. thegreerlab.com

The discovery of enzymes responsible for adding and removing the 6mA mark further solidifies its role in epigenetic regulation. These methyltransferases and demethylases control the dynamic nature of 6mA, allowing it to be a responsive and reversible signaling molecule in the genome. nih.gov

The methylation of adenine (B156593) at the N6 position has a direct impact on the regulation of gene expression. The presence of 6mA in specific regions of the genome can either activate or, in some contexts, repress transcription.

A growing body of evidence suggests that 6mA is often associated with actively transcribed genes. epigenie.com In some organisms, 6mA is enriched around transcription start sites (TSSs), indicating a role in initiating gene expression. epigenie.com One proposed mechanism for this activation is that the presence of 6mA can alter the local DNA structure, making it more accessible to transcription factors and the transcriptional machinery.

For instance, studies have shown that the deposition of N6-methyl-2'-deoxyadenosine (m6dA), the deoxynucleoside form of N6-methyladenine, is linked to increased gene expression following neuronal activity. This process is mediated by a specific methyltransferase and is crucial for learning and memory formation. nih.gov The accumulation of m6dA at promoters can lead to the activation of specific genes required for these cognitive functions. nih.gov

The role of 6mA in gene regulation can be highly context-dependent, varying between different cell types and developmental stages. trilinkbiotech.com For example, in embryonic stem cells, the dynamics of 6mA are critical for maintaining pluripotency and guiding differentiation. epigenie.com The levels and distribution of 6mA can change as cells specialize, leading to the activation of lineage-specific genes and the silencing of others.

Research in various cancer types has also highlighted the importance of N6-methyladenosine in regulating gene expression, suggesting that dysregulation of this epigenetic mark can contribute to disease development. nih.gov

Beyond directly influencing transcription factor binding, 6mA can also exert its regulatory effects by modulating the structure of chromatin, the complex of DNA and proteins that forms chromosomes.

Nucleosomes are the fundamental units of chromatin, consisting of DNA wrapped around a core of histone proteins. The positioning and stability of nucleosomes play a critical role in gene accessibility. Research has indicated that 6mA can influence nucleosome organization. epigenie.comnih.gov

The presence of 6mA in the linker DNA between nucleosomes may affect how closely nucleosomes are packed together. nih.gov This can lead to a more open chromatin structure, facilitating access to the DNA for transcription. Furthermore, N6-methyladenosine has been implicated in the stability of RNA:DNA hybrids (R-loops), which can impact genome stability. nih.govfrontiersin.org The proper regulation of these structures is essential to prevent DNA damage. nih.gov Studies have also shown that the methyltransferase METTL3 and the resulting 6mA marks are important for promoting genome stability, particularly in response to DNA damage. biorxiv.orgnih.gov

Participation in DNA Replication and DNA Repair Processes

This compound, through its base N6-methyladenine (6mA or m6dA), plays a critical role in the maintenance of genome integrity by participating in both DNA replication and repair.

In the realm of DNA replication, 6mA has been shown to influence the process directly. For instance, in vitro studies using human DNA polymerase-η have demonstrated that the presence of 6mA in the DNA template slows the incorporation of thymine (B56734) during replication, suggesting a potential role for 6mA in inhibiting or modulating the speed of DNA synthesis. nih.gov In prokaryotic organisms such as Escherichia coli, this modification is integral to regulating the timing of DNA replication. nih.gov The cell uses 6mA to mark the parental DNA strand, and a protein called SeqA binds to these methylated sites at the origin of replication, which delays the initiation of a new round of replication until the cell has divided. nih.govyoutube.com

The function of 6mA is also crucial in various DNA repair pathways. In many bacteria, 6mA is a key marker in the DNA mismatch repair (MMR) system. biorxiv.org By methylating the parental strand, the cell can distinguish it from the newly synthesized, unmethylated daughter strand, ensuring that any replication errors are corrected on the new strand. nih.govbiorxiv.org In eukaryotes, where the role of 6mA is still being fully elucidated, a major proposed function is in preventing mutations arising from oxidative damage. nih.gov Specifically, 6mA may minimize the misincorporation of the oxidized base 8-oxo-2'-deoxyguanosine (8-oxoG) opposite adenine by DNA polymerases during the repair process. nih.govnih.gov Research has shown that in response to DNA damage, such as that induced by UV radiation or double-strand breaks, the methyltransferase complex (containing METTL3) is recruited to the damage sites. nih.govfrontiersin.org This complex is thought to deposit 6mA on the DNA, which then facilitates the recruitment of repair machinery and ensures higher fidelity repair. biorxiv.orgnih.govfrontiersin.org

DNA Repair ContextOrganism/SystemObserved Role of N6-methyladenine (6mA)Key Proteins Involved
Mismatch Repair (MMR)Prokaryotes (e.g., E. coli)Marks the parental DNA strand to direct repair machinery to the newly synthesized, error-containing strand. nih.govbiorxiv.orgDam methylase, MMR proteins (MutS, MutL, MutH)
Oxidative Damage RepairMammalsProposed to prevent the misincorporation of 8-oxoG opposite adenine during repair synthesis. nih.govnih.govDNA Polymerases, MettL3-MettL14, YTHDC1 nih.govnih.gov
UV Damage ResponseMammalian Cells6mA is induced by UV irradiation and helps recruit repair machinery to damaged sites. frontiersin.orgMETTL3, DNA polymerase κ frontiersin.org
Double-Strand Break (DSB) RepairMammalian CellsInduced at DSBs, where it recruits factors like YTHDC1 to facilitate homologous recombination-mediated repair. frontiersin.orgATM, METTL3, YTHDC1, RAD51, BRCA1 frontiersin.org

Comparative Functions in Prokaryotic and Eukaryotic Organisms

The biological functions of N6-methyladenine (6mA) in DNA differ significantly between prokaryotic and eukaryotic organisms, reflecting the diverse evolutionary pressures and cellular complexities of these domains.

In prokaryotes, 6mA is a prevalent and well-understood DNA modification. nih.govnih.gov Its most famous role is as a core component of the restriction-modification (R-M) system, which acts as a primitive immune system. nih.govfrontiersin.org Host DNA is methylated at specific sequences by adenine methyltransferases, protecting it from being cleaved by its own restriction enzymes. nih.gov In contrast, invading foreign DNA, such as that from bacteriophages, is unmethylated and is therefore recognized and degraded by these enzymes. nih.govnih.gov Beyond defense, 6mA in prokaryotes is a key regulator of DNA replication timing, chromosome segregation, and mismatch repair. frontiersin.orgnih.gov

In eukaryotes, the presence of 6mA in DNA was only confirmed recently, and its functions are more varied and still under active investigation. nih.govnih.gov Unlike in prokaryotes, where it is widespread, the abundance of 6mA in most adult mammalian tissues is quite low. nih.gov In many single-celled eukaryotes and some multicellular organisms like Drosophila and C. elegans, 6mA is associated with active gene expression and is often found at transcription start sites. nih.govnih.gov Conversely, in some mammalian contexts, 6mA has been linked to the transcriptional silencing of transposable elements, suggesting a role in maintaining genome stability. nih.govnih.gov Furthermore, 6mA levels are dynamic during development, such as during embryogenesis in pigs and Drosophila, pointing to a role in regulating developmental gene expression programs. frontiersin.org It also appears to be involved in cellular responses to stress. nih.gov

FunctionProkaryotesEukaryotes
Host DefensePrimary role in restriction-modification systems to distinguish "self" from "foreign" DNA. nih.govnih.govfrontiersin.orgNot a primary function; some evidence suggests a role in silencing transposable elements. nih.gov
DNA ReplicationCrucial for regulating the timing of replication initiation. frontiersin.orgnih.govMay slow down replication; role is not as central as in prokaryotes. nih.gov
DNA RepairMarks parental strand for high-fidelity mismatch repair. nih.govfrontiersin.orgImplicated in preventing oxidative damage mutations and facilitating repair of UV damage and DSBs. nih.govfrontiersin.org
Gene RegulationRegulates transcription of specific genes, including virulence factors. frontiersin.orgAssociated with both active transcription and gene silencing, depending on context; involved in development and stress response. nih.govnih.gov

Implications in RNA Modification Pathways

While this compound is a component of DNA, its ribose-containing counterpart, N6-methyladenosine (m6A), is the most abundant internal modification in eukaryotic messenger RNA (mRNA). nih.govwikipedia.org The pathways governing m6A in RNA are extensive and have profound effects on gene expression.

The process of RNA methylation involves the enzymatic addition of a methyl group to adenosine (B11128) residues within an RNA molecule. This reaction is catalyzed by a large nuclear protein complex known as the m6A methyltransferase complex, or "writer" complex. wikipedia.org The core of this complex includes the methyltransferase-like 3 (METTL3) and METTL14 proteins. wikipedia.orgnih.gov METTL3 is the catalytic subunit that binds to the methyl donor, S-adenosyl-L-methionine (SAM), while METTL14 plays a structural role in recognizing the target RNA. wikipedia.org Other associated proteins, such as WTAP (Wilms' tumor 1-associating protein), help guide the complex to specific locations on the RNA transcript for methylation. nih.gov This modification is added co-transcriptionally to RNA. youtube.com

Once installed, the m6A modification can significantly influence the fate of an mRNA transcript, particularly its stability and splicing. The effects of m6A are not inherent to the mark itself but are mediated by a group of proteins known as m6A "readers," which specifically recognize and bind to the m6A modification. nih.gov

The m6A modification also plays a critical role in regulating pre-mRNA splicing. frontiersin.org It can modulate the local RNA structure, which in turn can either expose or hide splice sites from the cellular splicing machinery. frontiersin.orgfrontiersin.org The m6A reader YTHDC1, which is located in the nucleus, can influence splicing outcomes by recruiting certain splicing factors, like SRSF3, to the m6A-modified transcript, thereby promoting the inclusion of specific exons. frontiersin.org Another protein, HNRNPC, binds to m6A-modified sites and influences mRNA structure, which can affect alternative splicing patterns. nih.gov

The m6A modification exerts significant control over the translation of mRNA into protein and is also involved in the biogenesis of microRNAs (miRNAs).

Regarding translational efficiency, m6A generally appears to have a positive regulatory role. nih.gov mRNAs that contain the m6A modification often exhibit higher rates of translation compared to their non-methylated counterparts. nih.gov This enhancement can be mediated by the cytoplasmic reader protein YTHDF1, which facilitates the recruitment of translation initiation factors and the loading of m6A-containing mRNAs onto ribosomes. frontiersin.orgnih.gov However, the location of the m6A mark matters; when present within the coding sequence (CDS), it can slow down the elongation step of translation by affecting the accommodation of tRNA by the ribosome. nih.govrepec.org Under certain conditions, such as cellular stress, m6A modifications in the 5' untranslated region (5'UTR) can promote a cap-independent mode of translation initiation. nih.gov

Furthermore, m6A is a key regulator of miRNA maturation. researchgate.net The m6A writer complex methylates primary miRNA transcripts (pri-miRNAs). frontiersin.org This modification acts as a recognition signal for the DGCR8 protein, a critical component of the Microprocessor complex, which also contains the DROSHA enzyme. researchgate.net The binding of DGCR8 to the m6A-marked pri-miRNA promotes the efficient cleavage of the pri-miRNA into a precursor-miRNA (pre-miRNA), which is an essential step for producing a functional mature miRNA. researchgate.net By controlling miRNA biogenesis, m6A indirectly influences the vast network of gene silencing pathways that miRNAs regulate. researchgate.netoup.com

The biological functions of m6A are executed through a diverse set of RNA-binding proteins that act as m6A "readers." nih.gov These proteins specifically recognize the m6A mark and translate it into a functional outcome.

The most well-characterized family of m6A readers are the YT521-B homology (YTH) domain-containing proteins. wikipedia.org This family includes both cytoplasmic and nuclear proteins with distinct roles:

YTHDF1: Primarily located in the cytoplasm, it promotes the translation of m6A-modified mRNAs by interacting with translation initiation machinery. frontiersin.org

YTHDF2: Also cytoplasmic, it is the best-known mediator of mRNA decay, targeting modified transcripts for degradation. researchgate.net

YTHDF3: Works in concert with YTHDF1 to promote translation and can also mediate mRNA decay with YTHDF2. wikipedia.org

YTHDC1: A nuclear reader that regulates the splicing of m6A-containing pre-mRNAs. nih.gov

Beyond the YTH family, other proteins have been identified as m6A readers. These include the IGF2BP family (IGF2BP1, 2, and 3), which typically stabilize their target mRNAs, and certain heterogeneous nuclear ribonucleoproteins (hnRNPs), such as HNRNPA2B1 and HNRNPC, whose binding to RNA can be influenced by the presence of m6A and the structural changes it induces. nih.govnih.gov These reader proteins form a complex regulatory network that determines the ultimate fate and function of a methylated RNA molecule.

Reader ProteinCellular LocationPrimary Function
YTHDF1CytoplasmPromotes translation initiation of m6A-modified mRNA. frontiersin.org
YTHDF2CytoplasmMediates mRNA degradation by recruiting decay machinery. researchgate.net
YTHDF3CytoplasmPromotes translation and can also mediate mRNA decay. wikipedia.org
YTHDC1NucleusRegulates pre-mRNA splicing. nih.govfrontiersin.org
IGF2BP1/2/3CytoplasmEnhances mRNA stability and storage. nih.gov
HNRNPA2B1NucleusInvolved in pre-miRNA processing and alternative splicing. nih.govnih.gov
HNRNPCNucleusRegulates mRNA structure and affects splicing. nih.gov

Participation in Cellular Signaling Cascades

The compound this compound (m6dAMP), and its related methylated nucleoside derivatives, are increasingly recognized for their participation in critical cellular signaling and regulatory networks. While often studied as an epigenetic mark on DNA (known as m6dA or 6mA), its presence within the cellular nucleotide pool implies a role in broader signaling contexts, from metabolic regulation to stress responses.

N6-methylation of adenosine, on both RNA and DNA, plays a significant role in the regulation of cellular metabolism. The degradation of RNA containing N6-methyladenosine (m6A) contributes to a pool of methylated nucleotides, which can be converted into various forms, including N6-methyl-2'-deoxyadenosine triphosphate (m6dATP) and its monophosphate counterpart, m6dAMP. nih.gov The cell has developed sophisticated sanitation pathways to manage the levels of these methylated deoxynucleotides. nih.gov For instance, the enzyme MutT homologue 1 (MTH1) effectively hydrolyzes N6-methyl-dATP to N6-methyl-dAMP, preventing its widespread incorporation into the genome. This regulatory activity highlights the importance of maintaining specific concentrations of these molecules to ensure metabolic homeostasis.

The deposition of m6dA is associated with the activity of methyltransferases like N6amt1 and correlates with the activation of specific genes, such as brain-derived neurotrophic factor (Bdnf), which is crucial for neuronal plasticity. nih.govbiorxiv.org Beyond the nervous system, m6dA on incoming foreign DNA, such as from a virus, can work in concert with m6A on host RNA to activate the cGAS-STING immune surveillance pathway, a critical cellular defense against pathogens. nih.gov This response is a form of cellular stress management, where the methylation status of DNA elevates its potential to be recognized as "non-self," thereby triggering an immune reaction. nih.gov These findings collectively show that the regulation of m6dA levels is a key component of the cellular machinery for adapting to environmental challenges.

Enzymatic Modulation of Cellular Processes

This compound and its analogs can directly influence the activity of key enzymes involved in cellular metabolism and energy homeostasis.

Glycogen (B147801) phosphorylase b is a crucial enzyme in the control of glycogenolysis, the process of breaking down glycogen into glucose. This enzyme is allosterically activated by adenosine monophosphate (AMP). Research has shown that N6-methylated derivatives of adenosine monophosphate can also function as activators.

A study using modified nucleotide analogs demonstrated that 1,N6-etheno-2'-deoxy-AMP, a derivative of m6dAMP, binds to the AMP activator site on glycogen phosphorylase b and induces its activation. nih.gov However, the modification to the deoxyribose sugar affects its efficacy; the activation induced by the deoxy-analog was approximately 30-fold lower than that induced by its ribo-counterpart, 1,N6-etheno-AMP. nih.gov This indicates that while the deoxy form of the methylated nucleotide is an activator, the 2'-hydroxyl group of the ribose sugar plays a role in optimal binding and activation. nih.gov

CompoundEnzymeEffectRelative Activation
1,N6-etheno-AMP (Ribo- form analog)Glycogen Phosphorylase bActivationHigh
1,N6-etheno-2'-deoxy-AMP (Deoxy- form analog)Low (Approx. 30-fold less than ribo- form)

Adenylate kinase is a vital enzyme for cellular energy homeostasis, catalyzing the interconversion of ATP, ADP, and AMP. nih.gov The inhibition of this enzyme can have significant effects on cellular energetics. Research has identified N6-methyladenosine-5'-monophosphate as a non-competitive inhibitor of adenylate kinase isozyme II from rats. glpbio.com

CompoundEnzymeType of InhibitionInhibition Constant (Ki)
N6-Methyladenosine-5'-monophosphate (Ribo- form)Rat Adenylate Kinase IINon-competitive4.2 mM

Iv. Methodologies for Research and Analysis of N6 Methyl Deoxy Adenosine 5 Monophosphate

Quantitative Detection Techniques

Quantitative analysis is crucial for determining the global levels of 6mA in the genomic DNA of various organisms and cell types. These methods provide insights into the abundance of this modification, which can vary significantly across different species and developmental stages. nih.govnih.gov

Mass spectrometry (MS) is a cornerstone for the accurate and sensitive quantification of DNA modifications. nih.govnih.gov Coupled with liquid chromatography, it offers robust methods for detecting even trace amounts of modified nucleosides within complex biological samples. nih.gov

UHPLC-MS/MS is widely regarded as one of the most popular and ultrasensitive methods for the global quantification of DNA and RNA modifications. chromatographyonline.comnih.gov This technique involves the enzymatic digestion of DNA into individual nucleosides, which are then separated by UHPLC and subsequently identified and quantified by a tandem mass spectrometer. chromatographyonline.com The triple-quadrupole (QQQ) mass analyzer, operated in multiple reaction monitoring (MRM) mode, allows for exceptional sensitivity and specificity, often reaching sub-femtomole limits of detection. nih.gov

This high sensitivity makes the method particularly suitable for detecting the low-abundance 6mA modification in mammalian DNA. nih.gov For instance, UHPLC-MS/MS has been used to track the dynamic changes in 6mA levels during the early embryonic development of zebrafish and pigs. nih.gov In these studies, researchers could quantify the mole ratio of 6mA relative to deoxyadenosine (B7792050) (A), revealing a significant accumulation of 6mA during early embryogenesis followed by a decrease as development progressed. nih.gov The technique was also instrumental in confirming the presence of 6mA in C. elegans after initial detection by other methods. frontiersin.org

Table 1: Quantitative Findings of 6mA Abundance Using UHPLC-MS/MS

Organism/TissueDevelopmental Stage/Condition6mA/A Ratio (%)
Zebrafish Sperm~0.003%
Oocyte~0.015%
32-64 cell embryo~0.1%
Prim-22 (36 hpf)~0.006%
Pig Oocyte~0.025%
2-cell embryo~0.2%
Blastocyst~0.002%

Data sourced from research on early embryogenesis. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is another powerful tool that plays a critical role in the analysis of DNA modifications. nih.gov Unlike triple-quadrupole instruments that target specific mass transitions, HRMS instruments (e.g., Quadrupole Time-of-Flight, qTOF) provide highly accurate mass measurements of ions. nih.gov This capability is invaluable for the unambiguous identification of known modifications and the discovery of novel ones. nih.gov

LC-HRMS was instrumental in the discovery of other DNA modifications like 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC) in mouse embryonic stem cells, providing key evidence for oxidative demethylation pathways. nih.gov For 6mA analysis, LC-HRMS offers confirmatory evidence of the compound's identity by matching its precise measured mass to the theoretical mass, thereby reducing the likelihood of false-positive identifications from isobaric interferences. nih.gov The technique allows for sensitive determination of low-level DNA modifications, complementing the quantitative power of UHPLC-MS/MS. nih.gov

Effective separation of the target modified nucleoside from the much more abundant canonical nucleosides and other cellular components is essential for accurate analysis by mass spectrometry. nih.gov

High-Performance Liquid Chromatography (HPLC) is the foundational separation technique used prior to mass spectrometric detection. nih.gov The separation of nucleotides and nucleosides, which are highly polar compounds, presents a challenge for traditional reversed-phase (RP) HPLC columns. nih.gov To achieve effective separation, several strategies are employed.

Ion-pair reversed-phase HPLC is a common approach. nih.govlongdom.org This method introduces an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulphate, into the mobile phase. longdom.org This agent pairs with the negatively charged phosphate (B84403) groups of nucleotides, neutralizing their charge and increasing their retention on the nonpolar stationary phase, allowing for separation based on hydrophobicity. nih.govlongdom.org Another technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating highly polar molecules and is compatible with mass spectrometry. qut.edu.aufrontiersin.org HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention and separation of polar analytes like nucleosides. qut.edu.au

Chromatographic Separation Techniques

Genomic and Transcriptomic Localization Methods

Early methods for mapping 6mA locations often relied on antibody-based enrichment, such as 6mA DNA immunoprecipitation followed by sequencing (DIP-seq or m6A-seq). nih.govresearchgate.net In this approach, genomic DNA is fragmented, and an antibody specific to 6mA is used to pull down DNA fragments containing the modification. These enriched fragments are then sequenced, revealing regions of the genome where 6mA is present, typically with a resolution of 100-500 base pairs. nih.gov

More recently, techniques offering single-nucleotide resolution have been developed, providing a much more precise map of 6mA. acs.orgescholarship.org One such method is deaminase-mediated sequencing (DM-seq). acs.orgescholarship.org This approach utilizes an evolved adenine (B156593) deaminase enzyme that selectively deaminates unmodified adenine (A) to inosine (B1671953) (I), while N6-methyladenine remains unchanged. acs.org During subsequent PCR amplification and sequencing, inosine is read as guanine (B1146940) (G), whereas 6mA is still read as adenine. By comparing the treated sequence to a reference, the original locations of 6mA can be identified with base-level precision. acs.orgescholarship.org DM-seq has been successfully used to map 6mA sites in the E. coli genome, where it was found predominantly in GATC sequence motifs, and in mammalian mitochondrial DNA. acs.orgescholarship.org

Table 2: Comparison of Major 6mA Genomic Localization Methods

MethodPrincipleResolutionKey Finding Example
DIP-seq / m6A-seq Antibody-based enrichment of 6mA-containing DNA fragments followed by sequencing. nih.govresearchgate.netLow (~100-500 bp)Identified enrichment of 6mA in repetitive elements and near transcription start sites in some organisms. nih.gov
DM-seq Selective enzymatic deamination of unmodified adenine to inosine, leaving 6mA intact for identification during sequencing. acs.orgescholarship.orgSingle-nucleotideRevealed 6mA sites are mainly located in GATC motifs in the E. coli genome. acs.orgescholarship.org

Antibody-Based Immunoprecipitation Followed by Sequencing (DIP-seq)

DNA Immunoprecipitation Sequencing (DIP-seq), specifically m6A-DIP-seq, is a widely utilized method for mapping the genomic locations of N6-methyladenosine. nih.gov This technique involves fragmenting the genomic DNA and then using an antibody that specifically binds to N6-methyladenosine to enrich for DNA fragments containing this modification. These enriched fragments are then sequenced to create genome-wide profiles of 6mA. biorxiv.org

Despite its extensive use, the reliability of DIP-seq has been a subject of scrutiny, particularly when measuring 6mA at the low levels typically found in eukaryotes. nih.gov Several concerns have been raised regarding the potential for artifactual results stemming from various factors:

Antibody Specificity: Off-target binding of the antibody can lead to the incorrect identification of methylated regions. biorxiv.org

Contamination: The presence of bacterial or RNA contaminants, which can have higher levels of methylation, may confound the results. biorxiv.org

Low Abundance: In organisms where 6mA is a rare modification, the signal-to-noise ratio can be very low, making accurate detection difficult. nih.gov

A systematic evaluation of twelve different anti-DNA-m6A antibodies demonstrated that their sensitivities could differ by over two orders of magnitude. nih.gov These findings underscore the need for caution and rigorous validation when using antibody-based methods for the quantification and mapping of endogenous 6mA in eukaryotic genomes. nih.gov

Nitrite (B80452) Sequencing for Single-Base Resolution Analysis

Nitrite sequencing has emerged as a powerful chemical method for identifying N6-adenine methylation sites in both DNA and RNA at single-nucleotide resolution. rsc.orgrsc.org The core principle of this technique is the differential chemical reactivity of methylated versus unmethylated adenine bases when treated with sodium nitrite under acidic conditions. rsc.orgrsc.org

The process unfolds as follows:

Unmethylated adenines undergo a chemoselective deamination reaction, converting them into hypoxanthine (B114508). rsc.orgrsc.org

During the subsequent sequencing process, DNA and RNA polymerases read the resulting hypoxanthine base as guanine. rsc.orgrsc.org

Conversely, N6-methyladenine sites are resistant to this deamination and are correctly read as adenine during sequencing. rsc.orgrsc.org

This differential conversion results in a distinct A-to-G mutation signature at unmethylated adenine sites when the sequenced reads are compared to a reference genome, thereby revealing the locations of the protected, methylated adenines. rsc.org While described as a straightforward and affordable approach, some studies note that the technique may require further optimization to enhance the deamination rate and prevent potential false-negative or false-positive results. rsc.orgnih.govbiorxiv.org One adapted protocol, known as NOseq, successfully quantified m6A fractions down to approximately 50%, a detection limit that could be lowered to around 10% when preceded by an enrichment step using methylated RNA immunoprecipitation (MeRIP). nih.gov

Single-Molecule Real-Time (SMRT) Sequencing Applications

Single-Molecule Real-Time (SMRT) sequencing is a third-generation technology that offers a distinct advantage in detecting DNA base modifications directly, without the need for chemical conversion or antibody-based enrichment. nih.govpacb.com This method observes a single DNA polymerase enzyme as it synthesizes a complementary strand from a DNA template in real-time. pacb.com

The detection of N6-methyladenine is based on analyzing the kinetics of the DNA polymerase. When the polymerase encounters a modified base like 6mA, it alters its speed of nucleotide incorporation. This change in kinetics creates a characteristic signal, or "pulse," that can be measured and used to identify the location of the modification. nih.govpacb.com

SMRT sequencing has proven to be a high-confidence method for detecting 6mA in bacterial genomes, where the modification is more prevalent. nih.govbiorxiv.org However, its application in mammalian systems has faced challenges. The very low abundance of 6mA, coupled with high levels of other modifications like 5-methylcytosine (B146107) (5mC) and a lack of a consistent sequence motif for 6mA, can lead to a high false discovery rate in mammalian DNA. biorxiv.org To aid researchers, a comprehensive database named MethSMRT has been established, hosting 6mA and N4-methylcytosine (4mC) methylomes generated from SMRT sequencing data across 156 different species. pacb.com

Mutation-Based Base-Resolution Sequencing Approaches (e.g., DR-6mA-seq)

To overcome the limitations of other methods, mutation-based sequencing approaches have been developed. A prime example is Direct-Read 6mA sequencing (DR-6mA-seq), an antibody-independent technique designed for the highly sensitive, base-resolution detection of 6mA. nih.govnih.gov

DR-6mA-seq utilizes a unique strategy that induces misincorporations by a DNA polymerase specifically at 6mA sites, without any prior chemical or enzymatic treatment of the DNA. nih.govnih.gov By using a selected DNA polymerase under specific buffer conditions, the enzyme is prompted to insert an incorrect nucleotide opposite the 6mA base. biorxiv.org These induced mutations serve as a positive signal, directly marking the location of the modification at single-base resolution. nih.gov

The method's efficacy has been validated through the successful mapping of the well-established G(6mA)TC motif in Escherichia coli. nih.gov It has also been applied to identify low-level 6mA sites in more complex samples, including mammalian mitochondrial DNA, mouse testis tissue, and glioblastoma cells. nih.govbiorxiv.orgnih.gov DR-6mA-seq represents a significant advance, providing a robust tool to detect rare 6mA modifications within mammalian genomes. nih.gov

Table 1: Comparison of Methodologies for N6-methyladenine Detection

Feature DIP-seq Nitrite Sequencing SMRT Sequencing DR-6mA-seq
Principle Antibody Enrichment Chemical Conversion (Deamination) Kinetic Analysis Induced Mutation
Resolution Low (~100-200 bp) Single-Base Single-Base Single-Base
Dependency Antibody Chemical Reagent Polymerase Kinetics Polymerase Error
Primary Use Genome-wide Screening Base-resolution Mapping Direct Detection High-sensitivity Mapping
Key Limitation Potential for artifacts and low specificity. nih.govbiorxiv.org Incomplete conversion can lead to errors. nih.gov High false discovery rate in mammals. biorxiv.org Requires specific polymerase and conditions. biorxiv.org

In Vitro and In Vivo Research Applications

Beyond its role as a component of DNA, N6-Methyl-deoxy-adenosine-5'-monophosphate and its derivatives serve as critical tools in a variety of research applications, from analytical chemistry to synthetic biology.

Utilization as a Biochemical Standard in Analytical Assays

In many experimental settings, purified this compound is essential as a biochemical standard. Its availability in a pure form allows for the accurate calibration of analytical instruments and the validation of complex assays. For instance, in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), a known standard is required to quantify the levels of 6mA in biological samples.

The sodium salt of N6-Methyladenosine 5′-monophosphate is used as a reagent in N6-methyladenosine (m6A) ribonucleoprotein immunoprecipitation reactions, likely as a competitor to validate the specificity of the antibody-antigen interaction. sigmaaldrich.com Furthermore, related compounds like N6-Methyl-dATP are used to investigate the fidelity of DNA replication and explore how methylation influences nucleic acid interactions, making the monophosphate version a necessary standard for monitoring these enzymatic reactions. apexbt.com

Application in Oligodeoxyribonucleotide Synthesis

The chemical synthesis of custom DNA strands (oligodeoxyribonucleotides) is a cornerstone of modern molecular biology. This compound, in its protected phosphoramidite (B1245037) form, serves as a building block for incorporating 6mA at specific positions within a synthetic DNA molecule. broadpharm.com

Companies offer the synthesis of oligonucleotides containing N6-Methyl deoxyAdenosine (N6-Me-dA) as a custom modification. idtdna.com These modified oligonucleotides are invaluable research tools, allowing scientists to:

Investigate the structural impact of 6mA on the DNA double helix.

Study how the presence of 6mA at a specific site affects DNA-protein interactions, such as transcription factor binding or enzyme activity.

Create templates to probe the mechanisms of DNA replication and repair enzymes when they encounter this modification.

The ability to synthesize DNA with precisely placed 6mA modifications is fundamental to conducting controlled experiments that can decipher the specific functional roles of this epigenetic mark.

V. Future Directions and Emerging Research Avenues in N6 Methyl Deoxy Adenosine 5 Monophosphate Research

Elucidating Precise Biological Roles and Mechanisms in Eukaryotic Systems

A primary frontier in m6dA research is the precise elucidation of its biological functions in eukaryotes, which appear to be context-dependent and multifaceted. nih.gov Unlike in prokaryotes, where m6dA is a key component of the restriction-modification defense system, its roles in eukaryotes are far more nuanced. nih.govnih.gov Current evidence suggests that the function of m6dA can be dichotomous; in some single-celled eukaryotes and the Drosophila germline, it is found at transcription start sites and is associated with actively transcribed genes. nih.gov Conversely, in mammalian systems, particularly in embryonic stem cells, m6dA has been identified as a repressive mark, enriched in transposable elements like young LINE-1 retrotransposons, contributing to their silencing. nih.gov

The role of m6dA is also being actively investigated in differentiated cells and complex physiological processes. For instance, research has shown that m6dA accumulates in activated prefrontal cortical neurons in adult mice during fear extinction training. nih.gov This accumulation is linked to an increase in the expression of the m6dA methyltransferase N6amt1 and is required for the expression of brain-derived neurotrophic factor (Bdnf), a key molecule in memory formation. nih.govnih.gov Furthermore, m6dA levels have been found to increase in the neuronal tissue of mice undergoing a stress response, suggesting a role in adapting to environmental stimuli. nih.gov The ongoing challenge is to unravel why this single modification can exert seemingly opposite effects—both activating and repressing gene expression—and to understand how its function is determined by developmental stage, cell type, and organism. nih.gov

Investigating Interconnections with Other Nucleic Acid Modifications and Regulatory Pathways

Epigenetic regulation is a complex network of interactions, and a key research avenue is to understand how m6dA interconnects with other nucleic acid modifications and regulatory pathways. The interplay between m6dA and 5-methylcytosine (B146107) (5mC), the canonical DNA methylation mark in eukaryotes, is of particular interest. nih.gov In some biological systems, m6dA may play a complementary role to the more dominant 5mC, while in others, it could be a major regulatory mechanism in its own right. nih.gov

Beyond DNA modifications, there is emerging evidence of crosstalk between m6dA and histone modifications. researchgate.net For example, in the context of RNA m6A (N6-methyladenosine), the reader protein YTHDC1 has been shown to recruit the H3K9me2 demethylase KDM3B to chromatin, establishing a direct link between RNA methylation and dynamic chromatin modification. researchgate.net Investigating whether similar mechanisms exist for m6dA in DNA is a logical next step. Understanding these intricate connections is crucial for a holistic view of how the "epigenetic code" is written, read, and translated into specific cellular phenotypes and gene expression patterns. Future studies will likely focus on how the cellular machinery that deposits, removes, and recognizes m6dA coordinates its activity with the enzymes and binding proteins associated with 5mC and various histone marks.

Development of Advanced Detection and Imaging Technologies for Spatiotemporal Analysis

Progress in understanding m6dA has been intrinsically linked to the development of sensitive and specific detection technologies. nih.gov Early methods often relied on antibodies against m6dA for immunoprecipitation followed by sequencing (DIP-seq or m6dA-IP-seq), but these techniques can be limited by antibody specificity and may not provide quantitative, single-base resolution. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly unambiguous and quantitative method but does not provide sequence context. nih.gov

The future of the field depends on the continued development of more advanced technologies for the precise mapping and spatiotemporal analysis of m6dA.

Third-Generation Sequencing: Platforms like Pacific Biosciences' Single-Molecule, Real-Time (SMRT) sequencing and Oxford Nanopore Technologies (ONT) have revolutionized the field by allowing direct detection of modified bases on native DNA molecules, bypassing the need for amplification or chemical treatment. mdpi.com

Mutation-Based Methods: Recently, an antibody-independent method called Direct-Read 6mA sequencing (DR-6mA-seq) was developed. It uses a mutation-based strategy to identify m6dA sites with single-base resolution. nih.gov Another technique, nitrite (B80452) sequencing, utilizes sodium nitrite to deaminate unmethylated adenine (B156593), which is then read as guanine (B1146940) after PCR, while m6dA remains as adenine. nih.gov

Computational Approaches: To complement experimental data, deep-learning algorithms are being developed to predict potential m6dA sites from DNA sequences alone, helping to guide experimental validation and uncover regulatory patterns. yahooinc.com

These advancing technologies will be crucial for creating high-resolution maps of the m6dA landscape across different cell types, developmental stages, and disease states, providing unprecedented insights into its dynamic regulation.

TechnologyPrincipleAdvantagesLimitationsCitation
Antibody-based (m6dA-IP-seq)Immunoprecipitation of DNA fragments containing m6dA using a specific antibody, followed by sequencing.Enriches for modified regions, suitable for genome-wide screening.Not quantitative, potential for antibody cross-reactivity, low resolution. nih.govnih.gov
LC-MS/MSDigestion of DNA to nucleosides, separation by liquid chromatography, and quantification by mass spectrometry.Highly accurate and quantitative for global m6dA levels.Does not provide sequence location information. nih.gov
SMRT SequencingDirectly detects modifications on native DNA molecules by monitoring polymerase kinetics during sequencing.Single-molecule, single-base resolution; no PCR bias.Lower throughput and higher cost compared to second-generation sequencing. mdpi.com
DR-6mA-seqAntibody-independent, mutation-based strategy that reveals 6mA sites as misincorporation signatures.Single-base resolution; antibody-independent.Relatively new technique, requires specialized bioinformatics. nih.gov
Deep Learning ModelsUses algorithms to predict m6dA sites based on DNA sequence patterns from existing genomic data.Predictive power for whole-genome analysis; identifies potential regulatory motifs.Requires high-quality training data; predictions need experimental validation. yahooinc.com

Exploring Regulatory Mechanisms of its Synthesis and Degradation in Diverse Organisms

A central goal of m6dA research is to identify and characterize the enzymes that dynamically regulate its levels—the "writers" (methyltransferases) that add the methyl group and the "erasers" (demethylases) that remove it. nih.gov While the prokaryotic writer, Dam, has been known for decades, the eukaryotic machinery is more complex and not yet fully understood. nih.gov

Several candidate writers have been proposed in various eukaryotic organisms. nih.gov

Members of the MT-A70 family of methyltransferases appear to be key players. This includes DAMT-1 in C. elegans and METTL4 in mammals. frontiersin.orgfrontiersin.org

N6AMT1 has also been suggested as a mammalian m6dA methyltransferase in studies of human cancer cells and mouse neurons. nih.gov

The removal of m6dA is primarily carried out by demethylases from the AlkB family of dioxygenases. frontiersin.orgfrontiersin.org

In mammals, ALKBH1 has been identified as a DNA m6dA demethylase that oxidizes m6dA to N6-hydroxymethyladenine (6hmA), which can then spontaneously degrade to adenine. frontiersin.orgfrontiersin.org

In C. elegans, another AlkB family member mediates demethylation, while in D. melanogaster, the TET enzyme was initially implicated, though its role is now debated. dntb.gov.uanih.gov

Future research will need to definitively confirm the identity of the primary m6dA writers in mammals, explore the substrate specificity of both writers and erasers, and investigate how their expression and activity are regulated in response to developmental and environmental signals. dntb.gov.uanih.gov

Enzyme TypeEnzyme NameOrganismCitation
Methyltransferase ("Writer")METTL4 (MT-A70 family)Mammals frontiersin.orgfrontiersin.org
Methyltransferase ("Writer")N6AMT1Mammals (putative) nih.gov
Methyltransferase ("Writer")DAMT-1 (MT-A70 family)C. elegans frontiersin.orgfrontiersin.org
Demethylase ("Eraser")ALKBH1 (AlkB family)Mammals nih.govfrontiersin.orgfrontiersin.org
Demethylase ("Eraser")AlkB family memberC. elegans nih.gov

Potential as a Research Target in Molecular Biology and Epigenetics

The emerging roles of m6dA in fundamental biological processes make it a highly attractive research target. Its involvement in gene regulation, transposon silencing, stem cell fate, stress responses, and neuronal plasticity suggests that its dysregulation could be implicated in a wide range of human diseases. researchgate.netnih.govfrontiersin.org Indeed, altered m6dA levels have already been associated with conditions like cancer and neurodegenerative disorders. researchgate.net For example, studies have shown that reducing m6dA levels can promote tumorigenesis, while increasing them can inhibit glioblastoma formation. frontiersin.org

As a research target, m6dA offers several exciting possibilities:

Biomarker Discovery: The dynamic nature of m6dA makes it a potential biomarker for disease diagnosis, prognosis, and response to therapy. researchgate.netnih.gov

Therapeutic Intervention: The writer and eraser enzymes that regulate m6dA levels represent novel targets for drug development. Modulating the activity of these enzymes could offer new therapeutic strategies for diseases driven by epigenetic dysregulation.

Tool for Molecular Biology: Understanding the mechanisms by which m6dA influences DNA-protein interactions, chromatin structure, and gene expression will provide powerful new insights into the fundamental principles of genome function. nih.gov

The continued exploration of m6dA is set to expand our understanding of epigenetic inheritance and gene regulation, opening up new avenues for both basic science and clinical applications.

Q & A

Basic Research Questions

Q. How can N6-Methyl-deoxy-adenosine-5'-monophosphate be reliably detected and quantified in biological samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with optimized protocols for nucleotide analysis. Sample preparation must include rapid freezing in liquid nitrogen and storage at -80°C to prevent degradation. For quantification, employ isotopically labeled internal standards (e.g., ¹³C/¹⁵N-AMP analogs) to correct for matrix effects. Biological replicates (≥6) are critical to account for variability in nucleotide turnover rates .
  • Key Parameters : For tissue samples, ensure fresh weights >1–5 g (depending on water content); plasma/serum requires >100 µl per replicate .

Q. What is the role of this compound in DNA modification pathways?

  • Methodology : Investigate its incorporation into DNA via enzymatic assays using DNA methyltransferases (e.g., M.TaqI or M.EcoKI). Monitor methylation efficiency using bisulfite sequencing or SMRT (Single-Molecule Real-Time) sequencing. Compare kinetic parameters (Km, Vmax) with unmethylated substrates to assess enzymatic preference .

Q. How does methylation at the N6 position influence the compound’s stability under physiological conditions?

  • Methodology : Perform pH-dependent stability studies (pH 4–9) using UV-Vis spectroscopy to track absorbance shifts at 260 nm. Compare hydrolysis rates with non-methylated AMP analogs. Metal ion effects (e.g., Mg²⁺, Ca²⁺) should be tested, as coordination at the phosphate group may stabilize the methylated form .

Advanced Research Questions

Q. How do metal ion interactions with this compound differ from those of AMP or ADP?

  • Methodology : Use isothermal titration calorimetry (ITC) to measure binding constants (logK) for divalent cations (Mg²⁺, Mn²⁺, Zn²⁺). Structural analogs like 7-deaza-AMP ( ) provide insights into base-metal coordination. Advanced NMR (³¹P, ¹H) can resolve macrochelate formation dynamics in solution .
  • Contradictions : Conflicting logK values may arise from buffer ionic strength differences; standardize using 0.1 M NaClO₄ for comparability .

Q. What experimental strategies resolve discrepancies in methylation efficiency data across different model systems?

  • Methodology : Cross-validate using orthogonal techniques:

  • In vitro : Radiolabeled [methyl-³H] SAM as a methyl donor in enzymatic assays.
  • In vivo : CRISPR-Cas9 knockdown of putative methyltransferases followed by LC-MS quantification of nucleotide pools.
  • Data Normalization : Express methylation levels relative to housekeeping nucleotides (e.g., ATP/ADP ratios) to control for metabolic variability .

Q. How does N6-methylation affect the compound’s interaction with RNA/DNA polymerases?

  • Methodology : Conduct primer extension assays using T7 RNA polymerase or DNA Pol I. Compare incorporation rates of methylated vs. non-methylated dAMP analogs. Single-molecule FRET can visualize polymerase stalling at methylated sites. For structural insights, co-crystallize polymerases with methylated substrates and solve X-ray structures .

Q. What are the challenges in synthesizing this compound with high enantiomeric purity?

  • Methodology : Optimize solid-phase synthesis using phosphoramidite chemistry. Protect the N6-methyl group with a photo-labile group (e.g., NVOC) to prevent side reactions. Validate purity via reversed-phase HPLC (C18 column, 0.1 M TEAA buffer) and MALDI-TOF MS. Contamination with 3’- or 2’-phosphate isomers is a common pitfall .

Data Analysis and Contradictions

Q. Why do reported cellular concentrations of methylated nucleotides vary across studies?

  • Key Factors :

  • Sample Handling : Degradation during thawing (e.g., phosphatase activity) skews results. Include phosphatase inhibitors (e.g., sodium fluoride) in lysis buffers .
  • Analytical Sensitivity : Low-abundance methylated nucleotides require high-resolution MS (Orbitrap or Q-TOF) with detection limits <1 nM .

Q. How to address conflicting evidence on the compound’s role in epigenetic regulation?

  • Resolution Strategies :

  • Cell-Type Specificity : Compare methylation levels in primary vs. immortalized cells using targeted metabolomics.
  • Cross-Species Analysis : Test conservation of methyltransferase binding motifs (e.g., via MEME Suite) in model organisms .

Methodological Best Practices

  • Storage : Lyophilized samples retain stability longer; reconstitute in ammonium bicarbonate (pH 7.8) to prevent hydrolysis .
  • Instrumentation : For structural studies, combine SAXS (small-angle X-ray scattering) with molecular dynamics simulations to model solution-state conformations .

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